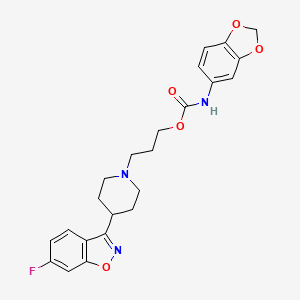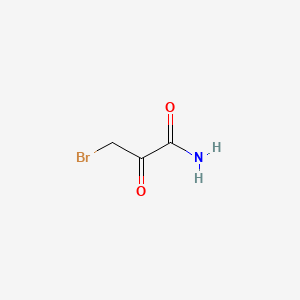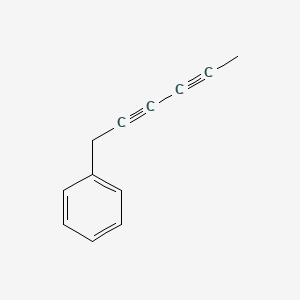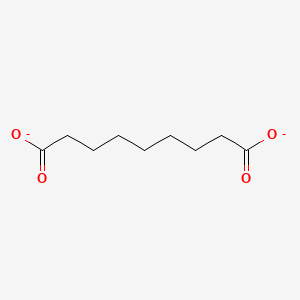
Nonanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azelaate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of of azelaic acid; major species at pH 7.3. It is a dicarboxylic acid dianion and an azelaate. It is a conjugate base of a nonanedioic acid.
Scientific Research Applications
Biopolyester Production
- Enzymatic Production : Nonanedioate is used for producing polyesters and polyamides. A study by (Lee et al., 2019) demonstrated the whole-cell biosynthesis of nonanedioate from oleic acid, which was further utilized in the production of biopolyester.
Antibacterial Efficacy
- Antibacterial Effect : Diesters of nonanedioate have shown promising activity against acne-related bacteria (Charnock et al., 2004).
Solubility and Physical Properties
- Solubility Studies : The solubility of nonanedioate in various solvents has been investigated, revealing its synergistic effect in ethanol and water mixtures (Chen et al., 2009).
Biocatalytic Systems
- Enhanced Production : Engineered Escherichia coli was used to produce nonanedioate from nonanoic acid, demonstrating a significant increase in production efficiency (Lee et al., 2021).
- Industrial Biosynthesis : A biocatalytic system was constructed for the conversion of oleic acid in olive oil into nonanedioate, achieving high productivity (Kang et al., 2020).
Material Science Applications
- Polymer Microspheres and Fibers : Nonanedioate has applications in the fabrication of polymer microspheres and fibers used for oil adsorption and oil/water separation (Gao et al., 2018).
Combustion Studies
- Combustion Analysis : The combustion characteristics of nonane, related to nonanedioate, were studied under various conditions, providing insights into its behavior at different pressures (Bae & Avedisian, 2006).
Biochemical Research
- Human Erythrocytes Studies : Nonanedioate has been used in studies exploring the distribution of non-electrolytes in human erythrocytes, aiding in cryobiological research (Kucherenko & Zinchenko, 1999).
Nutritional Research
- Noni Fruit Analysis : Nonanedioate was identified in the composition analysis of noni fruit products (Potterat et al., 2007).
Diabetes Research
- Plasma Protein Modification : Nonanedioate levels were found to be higher in diabetic patients, suggesting its role in diabetes-associated complications (Januszewski et al., 2005).
Biodiesel Byproduct Utilization
- 1,3-Propanediol Production : Nonanedioate has been used in the study of 1,3-propanediol production from biodiesel-derived crude glycerol (Chatzifragkou et al., 2011).
properties
Product Name |
Nonanedioate |
|---|---|
Molecular Formula |
C9H14O4-2 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
nonanedioate |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/p-2 |
InChI Key |
BDJRBEYXGGNYIS-UHFFFAOYSA-L |
SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-] |
Canonical SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propan-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1229763.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)
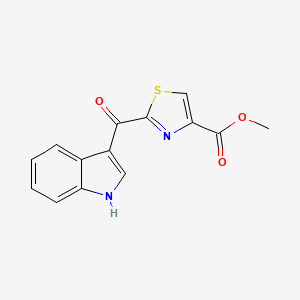
![(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1229768.png)
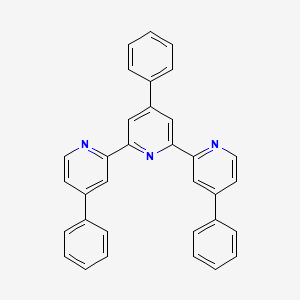
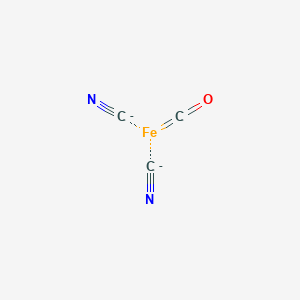
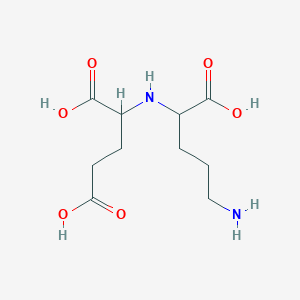
![1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B1229779.png)
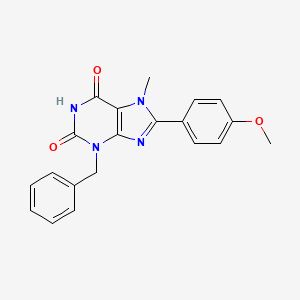
![3-[(2,5,6-Trimethyl-4-thieno[2,3-d]pyrimidinyl)thio]-2-oxolanone](/img/structure/B1229781.png)
